2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product . The structure is usually assigned by sophisticated NMR experiments and X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Scientific Research Applications
Synthesis and Structural Analysis
The compound falls within a class of chemicals that have been synthesized through various methods, aiming to explore their chemical properties and potential applications in pharmaceuticals. One approach involves the condensation reactions of certain thiourea derivatives with chloroacetic acid and appropriate benzaldehydes, resulting in compounds with moderate anti-inflammatory activities compared to standard drugs like indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Another method discussed is the synthesis of pyrido and pyrimido indoles via reactions involving indole analogs, showcasing the flexibility in generating structurally diverse heterocyclic compounds (Kurihara, Tani, Imai, & Nasu, 1980).
Nonlinear Optical Properties
Research on thiopyrimidine derivatives, including compounds similar to the specified chemical, highlights their significant distribution in nature and their applications in medicine and nonlinear optics (NLO). A study demonstrated the use of density functional theory (DFT) and time-dependent DFT (TDDFT) for the structural parameters and NLO properties of phenyl pyrimidine derivatives, indicating their potential for optoelectronic applications (Hussain et al., 2020).
Cytotoxic Activities
The cytotoxic activity of novel thiopyrimidine derivatives has been investigated, revealing insights into their potential therapeutic applications. For instance, a study on novel 5-methyl-4-thiopyrimidine derivatives examined their crystal structures and cytotoxic effects against various cancer cell lines, highlighting the importance of specific substituents on the pyrimidine ring in determining cytotoxicity (Stolarczyk et al., 2018).
Antimicrobial and Antioxidant Activities
The synthesis of thiazolopyrimidine and related derivatives via microwave-assisted methods has been explored, with some compounds showing moderate to good antioxidant and antimicrobial activities. This suggests their potential use in developing new therapeutic agents (Youssef & Amin, 2012).
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with. Some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds. It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature and allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(14-5-3-4-6-15(14)21-17)22-19(23)25-11-12-7-9-13(20)10-8-12/h3-10,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLBEJIFZAYJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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